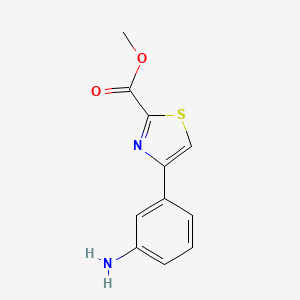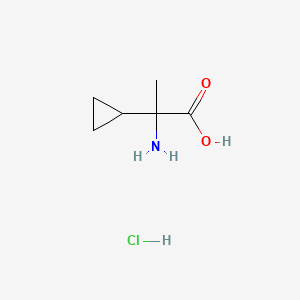![molecular formula C9H12BNO4 B582091 [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 957103-69-4](/img/structure/B582091.png)
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 957103-69-4 . It has a molecular weight of 209.01 . The IUPAC name for this compound is 2-amino-4-(ethoxycarbonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of “[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is represented by the linear formula C9H12BNO4 . Boronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their derivatives have been utilized in various chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a compound with a molecular weight of 209.01 . It is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Oxidative Hydroxylation
This compound can be used in oxidative hydroxylation for the preparation of phenols . This process involves the introduction of a hydroxyl group into an organic compound through oxidation.
Homolytic Aromatic Substitution
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in homolytic aromatic substitution reactions . This is a substitution reaction involving an aromatic system in which the incoming group replaces a substituent on the aromatic ring.
Cross-Coupling with α-Bromocarbonyl Compounds
This compound can be used in cross-coupling reactions with α-bromocarbonyl compounds . This reaction involves the formation of a new carbon-carbon bond between the boronic acid and the α-bromocarbonyl compound.
Suzuki-Coupling Reaction with Quinoline Carboxylates
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in Suzuki-coupling reactions with quinoline carboxylates . This reaction involves the coupling of the boronic acid with a quinoline carboxylate to form a new carbon-carbon bond.
Trifluoromethylation
This compound can be used in trifluoromethylation reactions . This reaction involves the introduction of a trifluoromethyl group into an organic compound.
Carbometalation of Ynamides
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in the carbometalation of ynamides . This reaction involves the addition of a metal-carbon bond across the triple bond of an ynamide.
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVNLRIPXPJRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)



![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
